![molecular formula C23H36N4O5 B13115525 tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate](/img/structure/B13115525.png)
tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N’-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate: is a complex organic compound that features a tert-butyl group, a carbamate group, and a morpholine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N’-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate typically involves multiple steps:
Formation of the Carbamate Group: The initial step involves the reaction of tert-butyl chloroformate with an amine to form the carbamate group.
Introduction of the Morpholine Moiety: The morpholine group is introduced through a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety.
Reduction: Reduction reactions can occur at the carbamate group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine moiety can lead to the formation of N-oxides, while reduction of the carbamate group can yield primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N’-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of carbamate and morpholine-containing molecules with biological systems. It may also serve as a model compound for the development of new drugs or bioactive molecules.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate or as a precursor for the synthesis of pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a valuable tool for drug discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N’-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The morpholine moiety may also interact with biological membranes or receptors, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler compound with a similar carbamate group.
N-(tert-Butoxycarbonyl)-1,4-diaminobutane: Contains a similar tert-butyl carbamate group but with a different backbone.
N-(tert-Butoxycarbonyl)-2-hydroxyethylamine: Features a tert-butyl carbamate group and a hydroxyethyl moiety.
Uniqueness
What sets tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N’-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate apart is its combination of a carbamate group, a morpholine moiety, and a phenyl group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C23H36N4O5 |
|---|---|
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate |
InChI |
InChI=1S/C23H36N4O5/c1-22(2,3)31-20(28)25-19(26-21(29)32-23(4,5)6)24-18-9-7-17(8-10-18)11-12-27-13-15-30-16-14-27/h7-10H,11-16H2,1-6H3,(H2,24,25,26,28,29) |
InChI-Schlüssel |
ZGDXXJPYGZUBCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)CCN2CCOCC2)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol](/img/structure/B13115452.png)
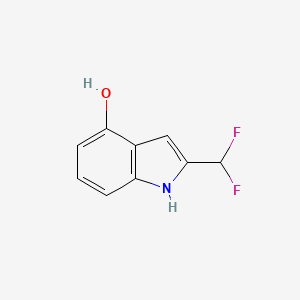
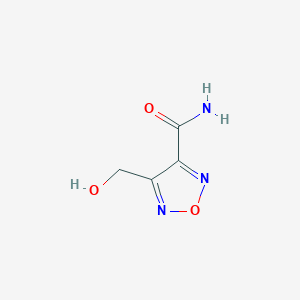

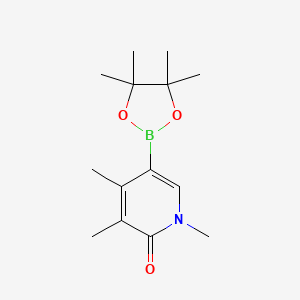
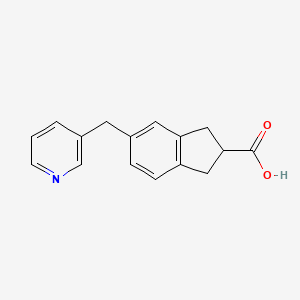
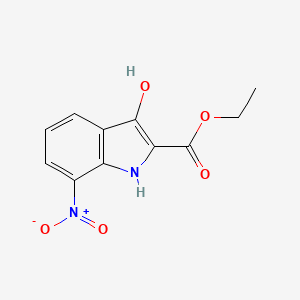


![5-Nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B13115498.png)
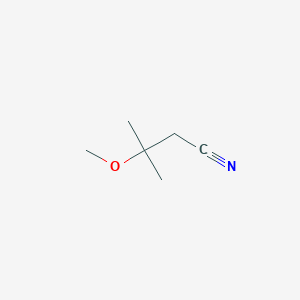
![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B13115515.png)
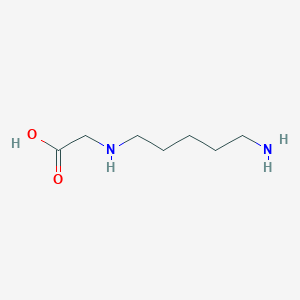
![(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13115524.png)
